Methyl 2-Methyl-3,6-dioxocyclohexa-1,4-dienecarboxylate
Description
Methyl 2-Methyl-3,6-dioxocyclohexa-1,4-dienecarboxylate is a bicyclic ketone ester characterized by a cyclohexadiene ring system substituted with two ketone groups (at positions 3 and 6), a methyl ester at position 1, and a methyl group at position 2. This compound belongs to the class of α,β-unsaturated ketones, which are notable for their reactivity in Diels-Alder reactions and other cycloadditions. Its structure combines electron-withdrawing (keto and ester) and electron-donating (methyl) groups, influencing its electronic properties and chemical behavior.
Properties
CAS No. |
126494-78-8 |
|---|---|
Molecular Formula |
C9H8O4 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
methyl 2-methyl-3,6-dioxocyclohexa-1,4-diene-1-carboxylate |
InChI |
InChI=1S/C9H8O4/c1-5-6(10)3-4-7(11)8(5)9(12)13-2/h3-4H,1-2H3 |
InChI Key |
ABYRASOSBOFCMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CC1=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Key Reaction Data
- Ag₂O acts as a stoichiometric oxidizer, converting phenolic hydroxyl groups to ketones.
- MgSO₄ serves as a desiccant, enhancing reaction efficiency by absorbing water.
Alternative Oxidative Pathways
Titanium-Mediated Cycloaddition
A titanium(IV) chloride/isopropoxide system in dichloromethane at -78°C facilitates Diels-Alder reactions with styrenes, though this method primarily generates functionalized dihydrobenzofuran derivatives rather than the parent quinone.
Pine Tar-Derived Levopimaric Acid Oxidation
A niche method employs levopimaric acid from pine tar, oxidized via Ag₂O in a two-step methylation/oxidation sequence. This route is less common due to feedstock variability.
Critical Analysis of Methodologies
Efficiency and Scalability
- Ag₂O/MgSO₄/Et₂O : Optimal for lab-scale synthesis (98% yield), but Ag₂O’s cost and heavy metal waste limit industrial applicability.
- Benzene-Based Oxidation : Achieves quantitative yield but raises safety concerns due to benzene’s toxicity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Methyl-3,6-dioxocyclohexa-1,4-dienecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products
Oxidation: Formation of 2-methyl-1,4-benzoquinone or 2-methyl-3,6-dioxocyclohexa-1,4-dienecarboxylic acid.
Reduction: Formation of 2-methyl-3,6-dihydroxycyclohexa-1,4-dienecarboxylate.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-Methyl-3,6-dioxocyclohexa-1,4-dienecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-Methyl-3,6-dioxocyclohexa-1,4-dienecarboxylate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ester and ketone functional groups, which can participate in nucleophilic and electrophilic reactions. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Functional Analogs
- Methyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate (CAS 3663-79-4): Contains a fused benzodioxane ring instead of a cyclohexadiene. The aromatic system confers distinct electronic properties, making it less reactive toward electrophiles but more stable under acidic conditions .
- Primarily used in industrial applications (e.g., lubricants) rather than synthetic chemistry .
Reactivity Comparison
- Electrophilicity: The 3,6-diketo system in Methyl 2-Methyl-3,6-dioxocyclohexa-1,4-dienecarboxylate enhances electrophilicity at C1 and C4 compared to analogs like Ethyl 2-oxocyclohexanecarboxylate. This makes it a superior dienophile in Diels-Alder reactions .
- Synthetic Utility: Derivatives such as 115 (from ) demonstrate the compound’s adaptability in multi-step syntheses, particularly in constructing complex meroterpenoid frameworks via allylic substitution .
Biological Activity
Methyl 2-Methyl-3,6-dioxocyclohexa-1,4-dienecarboxylate (CAS No. 3958-79-0) is a compound of interest in various biological and pharmacological studies due to its unique chemical structure and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H8O4 |
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | Methyl 2-methyl-3,6-dioxocyclohexa-1,4-diene-1-carboxylate |
| Boiling Point | Not specified |
| Solubility | High |
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has been shown to activate the Nrf2 pathway, which plays a crucial role in cellular antioxidant defense mechanisms. This activation leads to increased expression of antioxidant enzymes such as NQO-1 and HO-1, reducing oxidative stress in cells .
- Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory responses by decreasing the levels of pro-inflammatory cytokines and inhibiting pathways such as NF-kB. This action contributes to reduced inflammation in various tissues .
- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The specific mechanisms involve inducing apoptosis and inhibiting cell proliferation .
Study on Endometriosis
A significant study investigated the effects of this compound in an endometriosis model. The results showed that treatment with this compound significantly reduced the size and volume of endometriotic lesions by modulating oxidative stress and inflammatory pathways. Histopathological analysis revealed decreased recruitment of inflammatory cells and reduced fibrosis within lesions .
Anti-HIV Activity
Another study synthesized derivatives of this compound and evaluated their anti-HIV activity. Some derivatives demonstrated significant inhibition of HIV integrase activity, suggesting potential therapeutic applications in HIV treatment. The compounds showed IC50 values comparable to existing antiviral agents .
Q & A
Q. What are the established synthetic routes for Methyl 2-Methyl-3,6-dioxocyclohexa-1,4-dienecarboxylate, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via Diels-Alder reactions or oxidation of substituted cyclohexene precursors. For example, asymmetric Diels-Alder reactions involving quinones (e.g., methyl 5-methoxy-2-methyl-3,6-dioxocyclohexa-1,4-diene-1-carboxylate) require Lewis acid catalysts like Sc(OTf)₃ at low temperatures (-25°C) in acetonitrile, with reaction times up to 19 hours . Optimization involves:
- Catalyst screening : Scandium triflate improves stereoselectivity.
- Solvent selection : Polar aprotic solvents enhance reactivity.
- Temperature control : Low temperatures minimize side reactions.
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: Key techniques include:
- ¹³C NMR : Peaks at δ 168.46 (ester carbonyl), 154.20 (quinone carbonyl), and 52.39 ppm (methoxy group) confirm functional groups .
- IR Spectroscopy : Strong absorptions at ~1728 cm⁻¹ (C=O stretching) and ~1267 cm⁻¹ (C-O ester) .
- Mass Spectrometry : Exact mass (e.g., 424.2838 Da) validates molecular composition .
Note : Cross-referencing with X-ray crystallography (using SHELXL ) resolves ambiguities in stereochemistry.
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in asymmetric Diels-Alder reactions?
Methodological Answer: The electron-deficient quinone core acts as a dienophile, with substituents (methyl, methoxy) modulating reactivity and stereoselectivity. Computational studies (DFT) can map frontier molecular orbitals (FMOs) to predict regioselectivity. For example:
- HOMO-LUMO gaps : Smaller gaps correlate with faster reaction kinetics.
- Steric effects : Methyl groups at C2 hinder undesired dienophile orientations .
Recommendation : Pair experimental kinetics (e.g., rate measurements in varying solvents ) with DFT calculations to validate mechanistic models.
Q. How can researchers resolve contradictions in kinetic data for reactions involving this compound?
Methodological Answer: Conflicting kinetic data (e.g., solvent-dependent rate variations ) require systematic analysis:
Control experiments : Repeat reactions under inert atmospheres to exclude oxidation.
Solvent polarity studies : Compare rates in aprotic (acetonitrile) vs. protic (ethanol) solvents.
Isolation of intermediates : Use quenching experiments or in-situ NMR to identify transient species.
Example : A 20% rate increase in acetonitrile vs. toluene suggests polar transition states .
Q. What role does this compound play in the total synthesis of natural products?
Methodological Answer: It serves as a key intermediate in terpene and polyketide syntheses. For instance:
- Momilactone synthesis : The quinone moiety participates in cycloadditions to construct fused bicyclic frameworks .
- Metabolite derivatives : Functionalization at C3/C6 enables incorporation into bile acid analogs .
Strategy : Use orthogonal protecting groups (e.g., silyl ethers) to preserve reactive sites during multi-step syntheses.
Q. What computational tools are recommended for modeling this compound’s reactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
